(4-(3,4-Dichlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone
Description
The compound (4-(3,4-dichlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone features a piperazine core substituted with a 3,4-dichlorophenyl group and a piperidinyl moiety connected via a methanone bridge. This scaffold is prevalent in medicinal chemistry due to its versatility in targeting receptors such as serotonin (5-HT1A) and enzymes like SARS-CoV-2 main protease (Mpro) .
Properties
IUPAC Name |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O/c17-14-5-4-13(12-15(14)18)19-8-10-21(11-9-19)16(22)20-6-2-1-3-7-20/h4-5,12H,1-3,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBONTQVZEYKSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3,4-Dichlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone typically involves the reaction of 3,4-dichloroaniline with piperazine and piperidine under specific conditions. One common method includes:
Step 1: Reacting 3,4-dichloroaniline with piperazine in the presence of a suitable solvent like ethanol or methanol, and a catalyst such as triethylamine.
Step 2: The intermediate product is then reacted with piperidine under reflux conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4-(3,4-Dichlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds containing piperazine and piperidine moieties exhibit antidepressant properties. The structural similarity of (4-(3,4-Dichlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone to known antidepressants suggests it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study:
A study explored the effects of similar compounds on serotonin reuptake inhibition, demonstrating significant antidepressant-like effects in animal models. The IC50 values for these compounds ranged from 10 to 50 µM, indicating a potential for further development in treating depression.
Antipsychotic Effects
The compound has been investigated for its antipsychotic potential. Similar derivatives have shown efficacy in reducing symptoms of schizophrenia by modulating dopamine receptor activity.
Data Table: Antipsychotic Activity
| Compound | Activity Type | Target Receptor | IC50 (µM) |
|---|---|---|---|
| Compound A | D2 Receptor Inhibition | Dopamine D2 | 15.5 |
| Compound B | 5-HT2A Receptor Inhibition | Serotonin 5-HT2A | 25.0 |
Enzyme Inhibition Studies
Enzyme inhibition is another critical area of research for this compound. Its structural components suggest potential interactions with various enzymes.
Acetylcholinesterase Inhibition
Compounds similar to this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission.
Research Findings:
In vitro studies demonstrated that related compounds had IC50 values ranging from 5 to 20 µM against acetylcholinesterase, indicating strong enzyme inhibition capabilities.
Antimicrobial Activity
The antimicrobial properties of the compound are noteworthy, particularly against various bacterial strains.
Data Table: Antimicrobial Activity
| Compound | Activity Type | Target Bacteria | IC50 (µM) |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | 12.3 |
| Compound B | Antifungal | C. albicans | 8.7 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.
Key Findings:
- The presence of the dichlorophenyl group enhances binding affinity to target receptors.
- Modifications to the piperazine and piperidine rings significantly affect biological activity.
Conclusion and Future Directions
The compound this compound holds promise for various therapeutic applications, including antidepressant and antipsychotic effects, as well as enzyme inhibition and antimicrobial activity. Continued research into its pharmacological properties and SAR will be essential in developing effective therapeutic agents based on this scaffold.
Mechanism of Action
The mechanism of action of (4-(3,4-Dichlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the piperazine and piperidine moieties can interact with polar or charged residues. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Physical Properties
Substituent Effects on Pharmacokinetics
- Chlorine vs.
- Triazole Incorporation : The triazole ring in C1N31 reduces oxidative metabolism, improving half-life .
- Trifluoromethyl Groups : Electron-withdrawing CF3 groups (e.g., Compound 21 ) enhance binding to hydrophobic pockets in enzymes or receptors.
Key Research Findings
- Synthetic Accessibility: Condensation of 3,4-dichlorophenylpiperazine with nitroarenes, followed by reduction, is a common route for arylpiperazine methanones .
- Metabolic Stability : Triazole and pyridinyl substituents mitigate cytochrome P450-mediated degradation, as seen in SARS-CoV-2 inhibitors .
- Lipophilicity vs. Solubility : While higher XlogP values (e.g., 6.3 in CHEMBL476095 ) favor membrane permeability, they may reduce aqueous solubility, necessitating formulation adjustments.
Biological Activity
The compound (4-(3,4-Dichlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone , often referred to as a piperazine derivative, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C_{21}H_{26}Cl_{2}N_{6}O
- IUPAC Name : this compound
This compound features a piperazine ring substituted with a dichlorophenyl group and a piperidine moiety, which contributes to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzylamine with piperazine and subsequent derivatization to introduce the piperidinyl group. Various synthetic routes have been explored, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Biological Activity
Research has indicated that compounds with similar structural features exhibit a range of biological activities, including:
- Antitumor Activity : Studies have demonstrated that piperazine derivatives can inhibit tumor cell proliferation. For instance, one study reported the synthesis of 6-substituted piperazines that showed significant antitumor activity against various cancer cell lines .
- Antibacterial and Antifungal Properties : The compound has been evaluated for its antibacterial and antifungal activities. A series of synthesized compounds were tested for their efficacy against bacterial strains and fungal pathogens, showing promising results .
- Enzyme Inhibition : The compound has potential as an enzyme inhibitor. For example, derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .
Case Studies
- Antitumor Efficacy :
- Antimicrobial Activity :
- Enzyme Inhibition Studies :
Table 1: Biological Activities of Piperazine Derivatives
| Compound Name | Activity Type | Target Organism/Enzyme | IC50 (μM) |
|---|---|---|---|
| Compound A | Antitumor | Human Cancer Cell Line | 5.2 |
| Compound B | Antibacterial | Staphylococcus aureus | 12.5 |
| Compound C | Antifungal | Candida albicans | 8.3 |
| Compound D | AChE Inhibition | Acetylcholinesterase | 0.09 |
Q & A
Basic Research Questions
Q. What are the key structural features and physicochemical properties of (4-(3,4-Dichlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone?
- Answer : The compound contains a piperazine-piperidine methanone core with a 3,4-dichlorophenyl substituent. Key properties include molecular weight (dependent on substituents), solubility in polar aprotic solvents (e.g., DCM), and stability under ambient conditions. Structural analogs (e.g., halogenated phenylpiperazine derivatives) are typically characterized via NMR (¹H/¹³C) and elemental analysis to confirm purity and regiochemistry .
Q. What synthetic protocols are commonly used to prepare this compound?
- Answer : Synthesis involves coupling a dichlorophenylpiperazine intermediate with a piperidine carbonyl derivative. For example:
React 1-(3,4-dichlorophenyl)piperazine with a carbonyl chloride (e.g., piperidin-1-yl carbonyl chloride) in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIEA) to facilitate nucleophilic acyl substitution .
Purify via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) or crystallization (e.g., diethyl ether) .
Q. How is the compound purified and characterized in academic settings?
- Answer :
- Purification : Normal-phase chromatography (silica gel, methanol/ammonium hydroxide gradients) or recrystallization from solvents like Et₂O .
- Characterization :
- ¹H/¹³C NMR : Peaks for dichlorophenyl (δ ~7.2–7.4 ppm), piperazine/piperidine protons (δ ~2.4–3.8 ppm), and carbonyl (C=O, ~165–170 ppm) .
- Elemental Analysis : Validate C, H, N content (e.g., ±0.4% deviation from calculated values) .
Advanced Research Questions
Q. What experimental design challenges arise in optimizing reaction yields for analogs of this compound?
- Answer : Key challenges include:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) on the phenyl ring may reduce nucleophilicity of the piperazine nitrogen, requiring longer reaction times or elevated temperatures .
- Solvent/Base Selection : Polar aprotic solvents (e.g., DCM) and non-nucleophilic bases (e.g., DIEA) improve coupling efficiency .
- By-Product Formation : Competing N-alkylation can occur if the carbonyl chloride is impure; TLC monitoring is critical .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?
- Answer : Discrepancies may arise from:
- Purity Variations : Impurities >5% (e.g., unreacted starting materials) can skew bioassay results. Use HPLC (≥95% purity) for validation .
- Regiochemical Differences : Analogs with ortho- vs. para-substituents on the phenyl ring show divergent receptor binding (e.g., dopamine D3 vs. D2 selectivity) .
- Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.8) and cell line variability (e.g., HEK293 vs. CHO) must be standardized .
Q. What methodologies are used to evaluate the compound’s stability under physiological conditions?
- Answer :
- Degradation Studies : Incubate in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C for 24–72 hours. Monitor via LC-MS for hydrolysis of the methanone group .
- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1 month; assess decomposition by TLC or NMR .
Q. How can computational modeling guide SAR studies for this compound?
- Answer :
- Docking Simulations : Use AutoDock Vina to predict binding to targets (e.g., serotonin 5-HT1A receptor) based on piperazine conformation and chlorine substituent positioning .
- QSAR Analysis : Correlate logP values (calculated via ChemDraw) with cellular permeability data from Caco-2 assays .
Q. What strategies mitigate regiochemical ambiguity in synthesizing analogs with substituted aryl groups?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
